REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.C([Si]([C:34]#[C:35][C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)(C(C)C)C(C)C)(C)C.C1COCC1.[Cl-].[NH4+]>O.C(OCC)C.C(O)(=O)C>[C:35]([C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)#[CH:34] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
|
Name
|
4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C(C)C)(C(C)C)C#CC=1C=C(OC1)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to isolate the organic layer
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |